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molecular formula C6H4F4N2O B3138149 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 447401-88-9

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3138149
M. Wt: 196.1 g/mol
InChI Key: OJKIPJVJFWPIJP-UHFFFAOYSA-N
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Patent
US05223526

Procedure details

A suspension of anhydrous KF (4 g) in anhydrous DMF (20 mL) was stirred under N2 and 1-methyl-3-trifluoromethyl-5-chloropyrazole-4-carboxaldehyde (10.6 g) added. The mixture was heated at 150 ° C. for 6 h. The mixture was poured onto ice (250 g) and was mixed thoroughly. The mixture was extracted with ether (5×50 mL). The ether solution was dried (MgSO4) and concentrated in vacuo leaving an amber liquid (10 g). The liquid was distilled under reduced pressure to give one fraction, 8.0 g yellow liquid b.p. 68-74 ° C. @ 0.4 Torr.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[CH3:3][N:4]1[C:8](Cl)=[C:7]([CH:10]=[O:11])[C:6]([C:12]([F:15])([F:14])[F:13])=[N:5]1>CN(C=O)C>[F:1][C:8]1[N:4]([CH3:3])[N:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[C:7]=1[CH:10]=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
CN1N=C(C(=C1Cl)C=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (250 g)
ADDITION
Type
ADDITION
Details
was mixed thoroughly
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=NN1C)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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